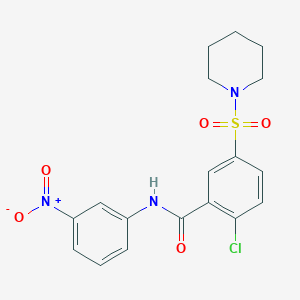![molecular formula C14H15NO4S B6031691 ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)
ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MPTC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring of carbon and sulfur atoms.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, this compound has been found to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. This inhibition leads to the death of cancer cells. In diabetes, this compound has been found to activate a protein called AMPK, which is involved in glucose metabolism. This activation leads to improved glucose uptake by cells, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anticancer activity, antidiabetic activity, and neuroprotective activity. In cancer cells, this compound has been found to induce cell death by inhibiting the activity of AKT. In diabetes, this compound has been found to improve glucose uptake by cells by activating AMPK. In neurodegenerative diseases, this compound has been found to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit specific enzymes or receptors in cells, and its potential applications in various fields. However, this compound also has some limitations, including its low yield, its potential toxicity, and its limited solubility in water.
Future Directions
There are several future directions for the research on ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the exploration of its mechanism of action. Some specific future directions include the synthesis of this compound derivatives with improved properties, the study of this compound's potential use in treating other types of cancer and neurodegenerative diseases, and the investigation of its interaction with other proteins and receptors in cells. Overall, the research on this compound has the potential to lead to the development of new drugs, materials, and technologies that could have a significant impact on society.
Synthesis Methods
The synthesis of ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 4-methoxyaniline with ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, followed by a cyclization reaction, resulting in the formation of this compound. The yield of this compound is reported to be around 60%.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been used as a dopant in organic semiconductors, resulting in improved electrical conductivity.
properties
IUPAC Name |
ethyl 3-hydroxy-5-(4-methoxyphenyl)imino-2H-thiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(17)12-11(16)8-20-13(12)15-9-4-6-10(18-2)7-5-9/h4-7,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDLYOYGHSSAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148110 |
Source


|
| Record name | Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
297160-67-9 |
Source


|
| Record name | Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)


![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)